furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline-based heterocyclic compound featuring a 4,5-dihydro-1H-pyrazole core substituted with two furan rings and a quinoxaline moiety. The methanone group bridges the pyrazoline ring to a furan-2-yl group, while the quinoxaline substituent introduces a bicyclic aromatic system. The quinoxaline moiety, known for its DNA intercalation properties, may enhance bioactivity compared to simpler aryl substituents.
Properties
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRYQJKHAFEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan-2-yl-substituted hydrazone, followed by cyclization with a quinoxaline derivative under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the quinoxaline moiety would produce dihydroquinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing quinoxaline and pyrazole structures. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines. The incorporation of the furan group enhances these properties, potentially through mechanisms involving apoptosis and cell cycle arrest. Research indicates that furan-containing pyrazoles can inhibit tumor growth in vivo, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Furan derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary results suggest that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This property is crucial for developing new antibiotics in response to increasing antibiotic resistance .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of furan-based compounds make them suitable for applications in OLED technology. Studies have demonstrated that incorporating furan into the molecular structure can enhance the light-emitting efficiency and stability of the devices. The compound's ability to form stable thin films is particularly beneficial for OLED applications.
Sensors
Furan derivatives have been explored as potential materials for chemical sensors due to their ability to undergo selective interactions with target analytes. The compound's structure allows it to be functionalized for enhanced sensitivity and selectivity towards specific ions or small molecules, making it a candidate for environmental monitoring applications .
Chromatography
The compound has been utilized as a standard reference material in chromatography techniques. Its unique spectral properties allow for effective separation and identification of similar compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where purity and composition are critical .
Mechanism of Action
The mechanism of action of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyrazoline Derivatives
Physicochemical Properties
- Melting Points: Pyrazoline derivatives with bulky substituents (e.g., quinoxaline) likely exhibit higher melting points than phenyl analogues. For example, a chlorophenyl/methoxyphenyl derivative melts at 145–148°C , whereas the target compound’s m.p. is unreported but expected to exceed 150°C.
- Solubility: The quinoxaline moiety may reduce solubility in polar solvents due to increased hydrophobicity compared to single-ring aryl groups.
Pharmacological Potential
- Antitumor Activity: Pyrazolines with extended π-systems (e.g., quinoxaline) may exhibit enhanced DNA intercalation, similar to known quinoxaline-based chemotherapeutics .
- Electron Effects : Nitro and bromo substituents (e.g., CAS 932726-63-1) could modulate reactivity in biological systems via electron-withdrawing effects .
Research Findings and Data Gaps
- Structural Data: Crystallographic studies using SHELXL or WinGX are unreported for the target compound but could elucidate conformational preferences (e.g., dihedral angles between quinoxaline and pyrazoline rings).
- Biological Assays: No direct activity data exist for the target compound, though related pyrazolines show antitumor efficacy .
Biological Activity
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, a complex organic compound, is part of a larger class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its pharmacological potential, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 374.4 g/mol
- CAS Number : 946358-40-3
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that compounds containing pyrazole moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : Pyrazole derivatives are increasingly recognized for their anticancer properties. Research has shown that certain structural modifications can enhance their ability to inhibit tumor cell proliferation . The quinoxaline component of this compound may contribute to its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that certain pyrazole compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring through the condensation of hydrazine with appropriate β-diketones, followed by the introduction of furan and quinoxaline moieties via acylation and cyclization reactions .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory | Neuroprotective |
|---|---|---|---|---|
| Furan-based Pyrazole | Moderate | High | Low | Possible |
| Quinoxaline-Pyrazole | High | Moderate | Moderate | Possible |
| Other Pyrazole Derivatives | Variable | High | High | Limited |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against various microorganisms. The results indicated that compounds with furan and quinoxaline substituents exhibited enhanced antimicrobial activity compared to their simpler counterparts .
- Anticancer Mechanisms : Research focused on the anticancer effects of quinoxaline-containing pyrazoles demonstrated significant inhibition of cancer cell lines through apoptosis pathways. The study highlighted the role of structural features in enhancing biological activity .
- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of a related pyrazole derivative in animal models, showing a reduction in inflammatory markers and improved outcomes in models of arthritis .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or aldehydes. For example:
- Intermediate Preparation : Quinoxaline-6-carbaldehyde is reacted with furan-2-yl hydrazine in refluxing ethanol, forming the pyrazoline core. Acetic acid is often used as a catalyst to facilitate cyclization .
- Final Step : The pyrazoline intermediate undergoes acylation with furan-2-carbonyl chloride in dichloromethane under nitrogen, with triethylamine as a base .
- Characterization : Intermediates are verified via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is standard. Mobile phases often combine acetonitrile/water gradients .
- TLC Validation : Spots are visualized using iodine vapor or UV lamps. A single spot confirms purity .
- Quantitative Analysis : >97.0% purity is achieved via recrystallization in ethanol or ether, monitored by melting point consistency (e.g., sharp mp 76–80°C) .
Basic: What spectroscopic methods confirm the structure?
Methodological Answer:
- 1H-NMR : Key signals include pyrazoline CH₂ protons (δ 3.2–3.8 ppm, multiplet) and furan protons (δ 6.4–7.2 ppm). Quinoxaline protons appear as doublets near δ 8.5 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) resolves dihedral angles between quinoxaline and pyrazoline rings (e.g., 12.5° deviation) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 458) .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Catalyst Screening : Replacing acetic acid with piperidine in ethanol increases cyclization efficiency (yield improvement from 70% to 85%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics but require strict anhydrous conditions to avoid hydrolysis .
- Temperature Control : Lowering the acylation step to 0°C minimizes side reactions (e.g., over-acylation), confirmed by monitoring via in-situ IR .
Advanced: How are contradictions in spectral data resolved?
Methodological Answer:
- Dynamic NMR : For overlapping proton signals (e.g., pyrazoline CH₂), variable-temperature NMR (VT-NMR) at 100–400 K decouples splitting patterns .
- DFT Calculations : Computational modeling (B3LYP/6-31G*) predicts IR and NMR spectra, cross-validating experimental data. Deviations >5% prompt re-isolation .
- Crystallographic Refinement : Discrepancies in NOESY correlations (e.g., unexpected proximity of quinoxaline and furan groups) are resolved by refining X-ray occupancy factors .
Advanced: What strategies enhance bioactivity through structural modification?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 3-position increases antimicrobial activity (MIC reduced from 25 µg/mL to 10 µg/mL) .
- Heterocycle Replacement : Replacing furan with thiophene improves π-stacking interactions, confirmed by molecular docking (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for furan) .
- Pro-drug Design : Esterification of the methanone group enhances solubility (logP reduced from 3.2 to 1.8) without compromising stability in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
